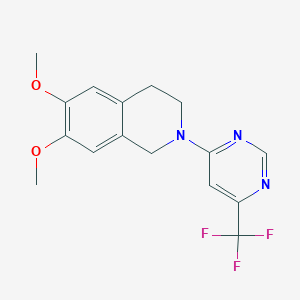

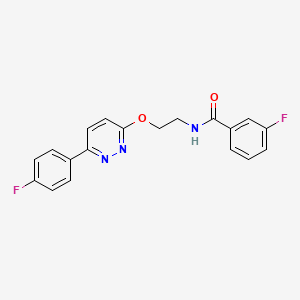

Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate” is likely a complex organic molecule. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations . Tert-butyl esters find large applications in synthetic organic chemistry .

Synthesis Analysis

Tert-butyl esters can be introduced into a variety of organic compounds using flow microreactor systems . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .Molecular Structure Analysis

The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis

Tert-butyl nitrite (TBN) has been used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .Physical And Chemical Properties Analysis

The transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Scientific Research Applications

Coupling Reactions in Synthesis

Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a similar compound to tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate, has been used in palladium-catalyzed coupling reactions with various arylboronic acids. This process leads to the production of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its applicability in complex organic syntheses (Wustrow & Wise, 1991).

Practical Synthesis of Tert-butyl Esters

A method for directly preparing tert-butyl esters from 2-tert-butoxypyridine has been developed, showcasing the practical application of tert-butyl esters in chemical synthesis. This procedure is effective for the protection of carboxylic acids with a tert-butyl group and features high yields (La & Kim, 2018).

Molecular Structure Analysis

The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, structurally related to this compound, has been synthesized and analyzed using X-ray diffraction studies. This research provides insights into the molecular structure of related compounds (Naveen et al., 2007).

Library Synthesis in Drug Discovery

A library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared and characterized, highlighting the role of similar compounds in parallel solution-phase synthesis, a technique often used in drug discovery (Svete et al., 2010).

Synthesis in Biological Compound Development

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to this compound, was synthesized as an intermediate in the development of biologically active compounds like crizotinib. This highlights its role in the synthesis of important intermediates in pharmaceutical research (Kong et al., 2016).

Mechanism of Action

Target of Action

The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . It’s also used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which has implications in various chemical transformations .

Action Environment

It’s known that the tert-butyl group can be used in a variety of organic compounds under different conditions .

Future Directions

properties

IUPAC Name |

tert-butyl (2S)-2-(azidomethyl)-4,4-difluoropyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N4O2/c1-9(2,3)18-8(17)16-6-10(11,12)4-7(16)5-14-15-13/h7H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHLISCBZZOSHI-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1CN=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)

![3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472007.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)